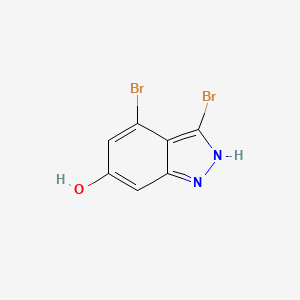

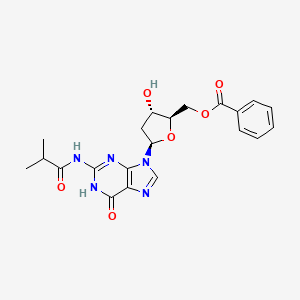

![molecular formula C28H26N6S2 B1436755 (E)-2-Methyl-4-(4-(2-methyl-5,10-dihydro-4h-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-yl)-10h-benzo[b]thieno[2,3-e][1,4]diazepine CAS No. 1070876-09-3](/img/structure/B1436755.png)

(E)-2-Methyl-4-(4-(2-methyl-5,10-dihydro-4h-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-yl)-10h-benzo[b]thieno[2,3-e][1,4]diazepine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-2-Methyl-4-(4-(2-methyl-5,10-dihydro-4h-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-yl)-10h-benzo[b]thieno[2,3-e][1,4]diazepine is a useful research compound. Its molecular formula is C28H26N6S2 and its molecular weight is 510.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Crystal Structure and Analysis

Studies on the crystal structure and Hirshfeld surface analysis of related compounds, such as olanzapinium salts, reveal their asymmetric units, conformational details, and the interactions forming their crystal networks. For example, Natchimuthu et al. (2020) discussed the crystal structure of a related salt, highlighting the conformation of the central heterocycle and the piperazine ring, as well as the three-dimensional network formed by hydrogen bonds in the crystal structure (Natchimuthu, Sharmila, & Ravi, 2020).

Degradation and Stability

Research into the degradation of related compounds under oxidative stress conditions has isolated and characterized major degradation products. Hiriyanna et al. (2008) identified oxidative degradation products of olanzapine, a compound structurally similar to the query molecule, providing detailed insights into their identification and structural characterization (Hiriyanna, Basavaiah, Goud, Dhayanithi, Raju, & Pati, 2008).

Pharmacological Properties

Investigations into the pharmacological properties of thienodiazepines have identified compounds with potential as anti-anxiety agents, displaying activities such as attenuation of conflict behavior and inhibition of aggressive behavior, which differentiate them from traditional benzodiazepines (Tsumagari, Nakajima, Fukuda, Shuto, Kenjo, Morimoto, & Takigawa, 1978).

Synthesis and Structural Elucidation

The synthesis of novel diazepine analogs and their evaluation for various biological activities is a key area of research. Studies have detailed the synthesis pathways, structural elucidation, and potential biological applications of these compounds. For instance, Naidu et al. (2016) discussed the synthesis and anti-tubercular activity of various derivatives, highlighting some compounds with promising activity against Mycobacterium tuberculosis (Naidu, Srinivasarao, Napiórkowska, Ewa, Murali Krishna Kumar, & Chandra Sekhar, 2016).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been reported to interact with various receptors and enzymes .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Compounds with similar structures have been reported to modulate various biochemical pathways, including those involved in antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of functional groups that facilitate or hinder its absorption and distribution .

Result of Action

Compounds with similar structures have been reported to exhibit various pharmacological activities, suggesting that this compound may also exert significant molecular and cellular effects .

Action Environment

The action, efficacy, and stability of (E)-2-Methyl-4-(4-(2-methyl-5,10-dihydro-4h-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-yl)-10h-benzo[b]thieno[2,3-e][1,4]diazepine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules or ions, and the temperature .

Propiedades

Número CAS |

1070876-09-3 |

|---|---|

Fórmula molecular |

C28H26N6S2 |

Peso molecular |

510.7 g/mol |

Nombre IUPAC |

2-methyl-4-[4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-1-yl]-10H-thieno[2,3-b][1,5]benzodiazepine |

InChI |

InChI=1S/C28H26N6S2/c1-17-15-19-25(29-21-7-3-5-9-23(21)31-27(19)35-17)33-11-13-34(14-12-33)26-20-16-18(2)36-28(20)32-24-10-6-4-8-22(24)30-26/h3-10,15-16,31-32H,11-14H2,1-2H3 |

Clave InChI |

MLQMWTKHBAHDAN-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(S1)NC3=CC=CC=C3NC2N4CCN(CC4)C5=NC6=CC=CC=C6NC7=C5C=C(S7)C |

SMILES canónico |

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C5=NC6=CC=CC=C6NC7=C5C=C(S7)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride](/img/structure/B1436679.png)

![2-chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1436681.png)

![4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol](/img/structure/B1436684.png)

![3-N-ethyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3,5-diamine](/img/structure/B1436685.png)

![7-Methylbenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1436686.png)

![2-{1-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrrolidin-2-yl}acetic acid](/img/structure/B1436690.png)

![4-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]morpholine-2-carboxylic acid dihydrochloride](/img/structure/B1436691.png)

![1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436694.png)